![molecular formula C20H24N2O3S B5219915 N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide, also known as MPCC, is a chemical compound that has been extensively researched for its potential use in the field of medicine. MPCC belongs to the class of sulfonamide compounds, which are known for their antibacterial properties. However, MPCC has been found to have a unique mechanism of action that makes it useful in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a key role in the regulation of acid-base balance in the body. By inhibiting this enzyme, this compound is able to reduce inflammation and pain, as well as inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. This compound has also been found to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. In addition, this compound has been found to increase the expression of heat shock proteins, which play a key role in protecting cells from stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it useful in the study of various inflammatory and pain-related conditions. In addition, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are numerous future directions for the study of N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the mechanism of action of this compound, which is not fully understood. In addition, further studies are needed to explore the potential use of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, the development of more soluble forms of this compound could expand its potential use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide involves the reaction between 4-methylphenylsulfonyl chloride and 4-methylpiperidine in the presence of a base. The product obtained is then treated with 3-nitrobenzoyl chloride to form this compound. The reaction scheme is shown below:
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it useful in the treatment of conditions such as rheumatoid arthritis and osteoarthritis. This compound has also been found to have antitumor properties and has been studied for its potential use in cancer treatment. In addition, this compound has been found to have neuroprotective properties, making it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-(4-methylpiperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-6-8-18(9-7-15)21-26(24,25)19-5-3-4-17(14-19)20(23)22-12-10-16(2)11-13-22/h3-9,14,16,21H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGDJHQRXUIJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)
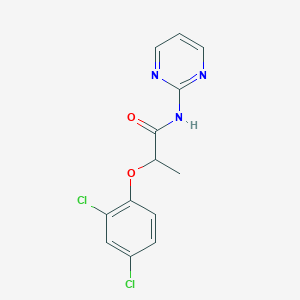
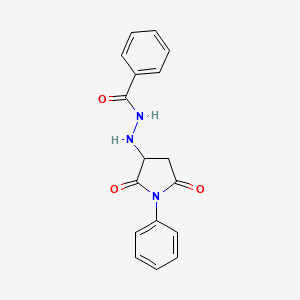
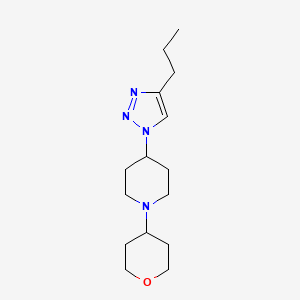
![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)
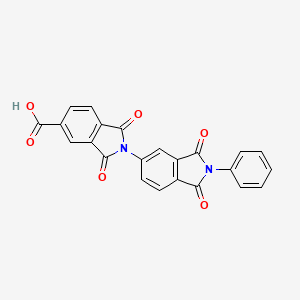
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
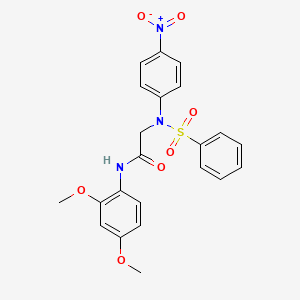
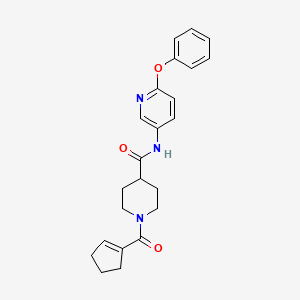
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)